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Compound of Interest

Compound Name: CDP-840

Cat. No.: B1668766

An in-depth analysis of the early-phase clinical trial data for the investigational anti-cancer
agent DMP 840, likely the compound of interest referred to as CDP-840, reveals a profile of a
potent cytotoxic agent with a defined mechanism of action and a narrow therapeutic window.
This technical guide synthesizes the available quantitative data, details the experimental
protocols from early-phase clinical studies and in vitro assays, and visualizes the compound's
mechanism of action and the clinical trial workflows.

Compound Identification

Initial searches for "CDP-840" did not yield specific clinical trial data. However, extensive
information is available for "DMP 840," a bis-naphthalimide anti-tumor agent that was in clinical
development. It is highly probable that "CDP-840" is a typographical error or an alternative
internal designation for DMP 840. This document will proceed under the assumption that the
compound of interest is DMP 840.

Mechanism of Action

DMP 840 is a novel bis-naphthalimide that exerts its cytotoxic effects through a dual
mechanism of action. It is a high-affinity DNA binding agent and a potent inhibitor of RNA
synthesis.[1] Furthermore, DMP 840 functions as a topoisomerase Il poison. It stabilizes the
covalent complex between topoisomerase |l and DNA, leading to the accumulation of DNA
strand breaks and ultimately, apoptosis.[2]
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DMP 840 Mechanism of Action
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Figure 1: Mechanism of action of DMP 840.

Early-Phase Clinical Trial Data

Two key Phase | clinical trials have been identified for DMP 840, one in an adult population and

another in a pediatric population.

Phase | Study in Adult Patients with Refractory Solid
Tumors

This study evaluated a 24-hour intravenous infusion of DMP 840 administered every three
weeks to patients with refractory solid tumor malignancies.[3]
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Quantitative Data Summary

Parameter Value

Reference

Recommended Phase |l Dose

40 mg/mz
(RPTD)

[3]

o o Neutropenia,
Dose-Limiting Toxicities (DLTSs) ) N
Thrombocytopenia, Stomatitis

[3]

DLT-Inducing Doses 50 and 60 mg/m?

[3]

Median Terminal Half-Life (t%2) 39 hours (range: 25-86 hours)

[3]

Experimental Protocol

» Patient Population: 14 patients with refractory solid tumor malignancies.[3]

e Dosing Regimen: DMP 840 administered as a 24-hour intravenous infusion, repeated every

three weeks.[3]

o Dose Escalation: Doses of 20, 40, 50, and 60 mg/m2 were evaluated.[3]

e Primary Objective: To determine the maximum tolerated dose (MTD) and the recommended

dose for further evaluation.[3]

o Pharmacokinetic Analysis: Systemic exposure to DMP 840 was assessed, and a significant

relationship was found between exposure and dose-limiting events.[3]
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Workflow of Adult Phase | Trial of DMP 840
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Figure 2: Workflow of the adult Phase I clinical trial of DMP 840.
Phase | Study in Pediatric Patients with Refractory Solid

Tumors
This study evaluated DMP 840 administered as a short intravenous infusion daily for five days

to pediatric patients with refractory solid tumors.[4]

Quantitative Data Summary
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Parameter Value Reference

Maximum Tolerated Dose

8.6 mg/mz2/day for 5 days 4

(MTD) g y y [4]

Dose-Limiting Toxicity (DLT) Myelosuppression [4]
] 1 complete response out of 10

Efficacy [4]

patients

Experimental Protocol
o Patient Population: 10 patients with refractory pediatric solid tumors.[4]
e Dosing Regimen: DMP 840 administered as a short intravenous infusion daily for 5 days.[4]

e Primary Objective: To determine the MTD of this schedule in a pediatric population.[4]

Workflow of Pediatric Phase | Trial of DMP 840
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Figure 3: Workflow of the pediatric Phase I clinical trial of DMP 840.
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In Vitro Activity in Human Tumor Colony-Forming
Units

The in vitro cytotoxic activity of DMP 840 was evaluated using a human tumor clonogenic
assay against a panel of human tumor specimens.[1]

Quantitative Data Summary: In Vitro Response Rates

. Percentage of Specimens with 250%
DMP 840 Concentration (pg/mL) . .
Decrease in Colony Formation

0.01 10%
0.1 54%
1.0 80%
10.0 89%

At a concentration of 0.1 pg/mL, DMP 840 demonstrated significant activity against several
tumor types, including melanoma (80% response rate), renal cell carcinoma (80%), ovarian
cancer (63%), breast cancer (54%), non-small-cell lung cancer (42%), and colorectal cancer
(33%).[1]

Experimental Protocol: Human Tumor Clonogenic Assay

e Assay System: A soft-agar cloning system was used.[1]

o Tumor Samples: Biopsy specimens from a variety of human cancers were utilized.[1]

e Drug Exposure: Tumor cells were continuously exposed to DMP 840 during the assay.[1]

» Assessable Specimens: A total of 103 out of 260 specimens were assessable, defined as
having 20 or more colonies on control plates and 30% or less survival for the positive control.

[1]

» Definition of In Vitro Response: At least a 50% decrease in tumor colony formation in drug-
exposed cells compared to controls.[1]
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Conclusion

The early-phase clinical trial data for DMP 840 indicate that it is a potent cytotoxic agent with a
dose-limiting toxicity of myelosuppression in both adult and pediatric populations. The
compound exhibits a long terminal half-life. In vitro studies demonstrate broad anti-tumor
activity across a range of human cancers. The recommended Phase Il dose for the 24-hour
infusion schedule in adults was established at 40 mg/mz2. The distinct dosing schedules and
resulting MTDs in the adult and pediatric studies highlight the importance of schedule
dependency in the clinical development of this class of compounds. The mechanism of action,
involving DNA binding and topoisomerase Il inhibition, is consistent with the observed cytotoxic
effects. Further clinical development would require careful management of the hematological
toxicities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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